molecular formula C8H8BrNO4S B2655209 methyl 4-bromo-2-sulfamoylbenzoate CAS No. 1202366-59-3

methyl 4-bromo-2-sulfamoylbenzoate

Cat. No.: B2655209
CAS No.: 1202366-59-3
M. Wt: 294.12
InChI Key: CTTMXQVQBBBZJV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H8BrNO4S It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a sulfamoyl group at the 2-position

Scientific Research Applications

Methyl 4-bromo-2-sulfamoylbenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can be modified to enhance biological activity.

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Safety and Hazards

According to Sigma-Aldrich, this compound is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights of a third party . It is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2-sulfamoylbenzoate typically involves a multi-step process starting from commercially available benzoic acid derivatives. One common method includes:

    Esterification: The final step involves esterification of the carboxylic acid group with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfamoyl group can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-sulfamoylbenzoate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical reactions to form desired products. In medicinal chemistry, its biological activity would depend on the specific target and pathway it interacts with, which could involve inhibition or activation of enzymes or receptors.

Comparison with Similar Compounds

    Methyl 4-bromo-3-sulfamoylbenzoate: Similar structure but with the sulfamoyl group at the 3-position.

    Methyl 4-bromo-2-nitrobenzoate: Features a nitro group instead of a sulfamoyl group.

    Methyl 4-bromo-2-aminobenzoate: Contains an amino group instead of a sulfamoyl group.

Uniqueness: Methyl 4-bromo-2-sulfamoylbenzoate is unique due to the presence of both bromine and sulfamoyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 4-bromo-2-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMXQVQBBBZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202366-59-3
Record name methyl 4-bromo-2-sulfamoylbenzoate
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